Jaspamide E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Jaspamide E is a cyclodepsipeptide isolated from Jaspis splendens. A derivative of jaspamide, it exhibits anti-tumour activity. It has a role as an antineoplastic agent, an animal metabolite and a marine metabolite. It is a cyclodepsipeptide, an organobromine compound and a macrocycle.
Scientific Research Applications
Induction of Polyploidization in Cancer Cells
Jaspamide, derived from the marine sponge Hemiastrella minor, demonstrates notable effects on polyploidization in cancer cells. A study found that jaspamide induced polyploidization in HL-60 cells, a human promyelocytic leukemia cell line, suggesting its potential role in cancer therapy. The treatment with jaspamide resulted in increased size and number of nuclei in these cells, an effect associated with antiproliferative activity (Nakazawa et al., 2001).
Apoptosis Induction and CD10/Neutral Endopeptidase Expression
Another study on the HL-60 cell line demonstrated that jaspamide treatment led to apoptosis and the induction of CD10/neutral endopeptidase expression. This finding is significant as HL-60 cells do not usually express detectable amounts of CD10. The study indicates a link between jaspamide treatment, apoptosis, and CD10 synthesis, providing insights into its potential applications in leukemia treatment (Cioca & Kitano, 2002).
Actin Cytoskeleton Disruption in Cancer Cells
Continued research into the effects of jaspamide derivatives from Jaspis splendens has shown that these compounds exhibit potent cytotoxic activities by causing microfilament disruption. This action on the actin cytoskeleton is crucial for understanding its impact on cancer cell dynamics, opening avenues for novel cancer therapies (Gala et al., 2008).
Synthesis and Evaluation of Jaspamide Mimetics
Research has also focused on the synthesis of nonpeptide mimetics of jaspamide. These studies aim to investigate the structure-activity relationship and develop compounds with similar biological profiles to jaspamide. This area of research is crucial for developing new anticancer agents that mimic the bioactivity of jaspamide (Kahn et al., 2009).
Properties
Molecular Formula |
C36H45BrN4O7 |
---|---|
Molecular Weight |
725.7 g/mol |
IUPAC Name |
(4R,7R,10S,13S,15E,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-10-(hydroxymethyl)-4-(4-hydroxyphenyl)-8,13,15,17,19-pentamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone |
InChI |
InChI=1S/C36H45BrN4O7/c1-20-14-21(2)16-23(4)48-32(44)18-29(24-10-12-25(43)13-11-24)39-35(46)31(17-27-26-8-6-7-9-28(26)38-33(27)37)41(5)36(47)30(19-42)40-34(45)22(3)15-20/h6-14,21-23,29-31,38,42-43H,15-19H2,1-5H3,(H,39,46)(H,40,45)/b20-14+/t21-,22-,23-,29+,30-,31+/m0/s1 |
InChI Key |
DHQOFPFBUAFCRJ-GFUVCHAISA-N |
Isomeric SMILES |
C[C@@H]\1C[C@@H](OC(=O)C[C@@H](NC(=O)[C@H](N(C(=O)[C@@H](NC(=O)[C@H](C/C(=C1)/C)C)CO)C)CC2=C(NC3=CC=CC=C32)Br)C4=CC=C(C=C4)O)C |
Canonical SMILES |
CC1CC(OC(=O)CC(NC(=O)C(N(C(=O)C(NC(=O)C(CC(=C1)C)C)CO)C)CC2=C(NC3=CC=CC=C32)Br)C4=CC=C(C=C4)O)C |
Synonyms |
jaspamide E jasplakinolide E |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.